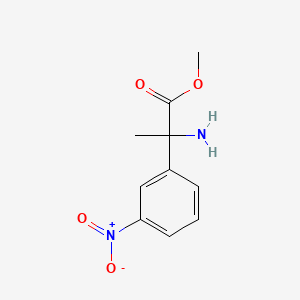

Rac-2-amino-2-(3-nitro-phenyl)-propionic acid methyl ester

Description

Rac-2-amino-2-(3-nitro-phenyl)-propionic acid methyl ester is a chiral α-amino ester featuring a 3-nitro-substituted phenyl group at the β-position of the propionic acid backbone. The compound’s structure combines an amino group (providing nucleophilic reactivity), a nitro group (electron-withdrawing and redox-active), and a methyl ester (hydrolyzable under acidic or basic conditions). This combination makes it a versatile intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, or peptidomimetics.

Properties

IUPAC Name |

methyl 2-amino-2-(3-nitrophenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-10(11,9(13)16-2)7-4-3-5-8(6-7)12(14)15/h3-6H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNURTFORWMBPDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)[N+](=O)[O-])(C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of Rac-2-amino-2-(3-nitro-phenyl)-propionic acid methyl ester typically involves:

- Formation of the 2-amino-2-(3-nitrophenyl)propionic acid core via condensation of 3-nitrobenzaldehyde with malonic acid derivatives and ammonium salts (Knoevenagel-type condensation followed by amino acid formation).

- Esterification of the free amino acid to the methyl ester using acid-catalyzed esterification or chlorotrimethylsilane-mediated esterification in methanol.

Detailed Synthetic Route

Step 1: Synthesis of 2-amino-2-(3-nitrophenyl)propionic acid

- Reagents: 3-nitrobenzaldehyde, malonic acid, ammonium acetate

- Solvent: 1-butanol

- Conditions: Reflux for 1.5–2 hours until CO2 evolution ceases

- Reaction: The aldehyde reacts with malonic acid and ammonium acetate to form the amino acid via a condensation reaction.

- Workup: The precipitated amino acid is filtered, washed with boiling solvents (1-butanol, ethanol, water), and dried.

- Yield: Approximately 65–80% for related nitrophenyl derivatives.

Step 2: Esterification to methyl ester

Two common methods are used for esterification:

Method A: Acid-catalyzed esterification using methanol and gaseous hydrogen chloride or chlorotrimethylsilane (TMSCl) as a catalyst.

Method B: Direct esterification with methanol under reflux with acid catalyst or using hydrochloric acid gas in methanol followed by neutralization and crystallization steps.

Representative Experimental Data from Literature

Mechanistic Insights and Notes

- The condensation reaction to form the amino acid involves a Knoevenagel condensation between the aldehyde and malonic acid, followed by ammonium acetate-mediated amination.

- Esterification with chlorotrimethylsilane activates the carboxylic acid for nucleophilic attack by methanol, forming the methyl ester hydrochloride salt.

- The racemic nature arises because no chiral catalyst or resolution step is applied; both enantiomers form equally.

- Purification often involves recrystallization from solvent mixtures such as ethyl acetate and heptane to obtain crystalline methyl ester salts.

Related Preparation Protocols for Analogous Compounds

- Preparation of 3-amino-3-(2-nitrophenyl)propanoic acid has been reported with similar methods, indicating the robustness of the malonic acid-ammonium acetate condensation approach.

- Enantioselective syntheses and resolutions are available for related phenyl-substituted amino acid methyl esters but require additional chiral reagents or chromatographic methods.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions/Values |

|---|---|

| Starting aldehyde | 3-nitrobenzaldehyde |

| Amino acid formation solvent | 1-butanol |

| Amino acid formation temp | Reflux (ca. 110 °C) |

| Amino acid formation time | 1.5–2 hours |

| Esterification reagent | Chlorotrimethylsilane or HCl gas in methanol |

| Esterification temp | Room temperature to reflux |

| Esterification time | Several hours (monitored by TLC) |

| Product isolation | Filtration, solvent evaporation, crystallization |

| Typical yields | 65–87% overall |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(3-nitrophenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Aqueous sodium hydroxide.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

Oxidation: 2-amino-2-(3-aminophenyl)propanoate.

Reduction: 2-amino-2-(3-nitrophenyl)propanoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-2-(3-nitrophenyl)propanoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(3-nitrophenyl)propanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. The ester group can be hydrolyzed to release the active carboxylic acid, which can participate in various biochemical pathways.

Comparison with Similar Compounds

Structural Analogs with Nitro-Phenyl Groups

Several nitro-phenyl propionic acid esters share structural motifs with the target compound but differ in substituents:

Key Findings :

- Amino vs. Hydroxy/Chloro Groups: The amino group in the target compound enables amidation or Schiff base formation, unlike hydroxy or chloro analogs, which are better suited for etherification or nucleophilic substitution .

- Nitro Positioning : A 3-nitro group (meta) on the phenyl ring provides moderate electron withdrawal compared to para-nitro derivatives, balancing stability and reactivity in electrophilic aromatic substitution .

Functional Group Variations in Propionic Acid Esters

Modifications to the propionic acid chain significantly alter physicochemical properties:

Key Findings :

- Amino Group Impact: The amino group in the target compound increases water solubility compared to non-polar analogs like methyl propionate but reduces stability under acidic conditions due to protonation .

- Steric Effects : Bulky substituents (e.g., naphthyl in ) hinder ester hydrolysis but enhance binding to hydrophobic targets .

Physicochemical and Reactivity Comparisons

Key Findings :

- Hydrolysis: The target’s ester hydrolyzes faster than phenoxy derivatives due to the amino group’s inductive effect .

- Redox Activity : The nitro group in the target enables reduction to amines, a pathway absent in hydroxy or ketone analogs .

Biological Activity

Rac-2-amino-2-(3-nitro-phenyl)-propionic acid methyl ester (commonly referred to as Rac-NPA) is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Rac-NPA is an amino acid derivative characterized by the presence of a nitrophenyl group. Its molecular formula is CHNO, and it features a methyl ester functional group, which enhances its lipophilicity and may influence its biological interactions.

Biological Activities

Rac-NPA has been investigated for various biological activities, primarily focusing on its interactions with neurotransmitter receptors and potential therapeutic applications.

1. Neurotransmitter Receptor Modulation

Rac-NPA is known to interact with glutamate receptors, particularly the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor subtype. Studies have demonstrated that Rac-NPA exhibits competitive inhibition properties at AMPA receptors, which are critical for synaptic transmission and plasticity in the central nervous system.

Table 1: AMPA Receptor Binding Affinity of Rac-NPA

This data indicates that while Rac-NPA binds to AMPA receptors, its affinity is significantly lower than that of AMPA itself, suggesting it may act as a partial agonist or antagonist depending on the context.

2. Enzyme Inhibition

Research has also highlighted Rac-NPA's potential as an enzyme inhibitor. The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes in conditions where enzyme activity needs to be modulated.

The mechanism by which Rac-NPA exerts its biological effects primarily involves its structural features allowing it to mimic natural amino acids, facilitating interactions with various biological targets:

- Hydrogen Bonding: The amino group in Rac-NPA can form hydrogen bonds with receptor sites, enhancing binding affinity.

- Hydrophobic Interactions: The nitrophenyl moiety contributes to hydrophobic interactions that stabilize binding to receptor sites.

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of Rac-NPA in models of neurodegeneration. It was found that treatment with Rac-NPA led to a significant reduction in neuronal cell death induced by excitotoxicity, suggesting its potential as a neuroprotective agent.

Case Study 2: Antidepressant Activity

Another research effort explored the antidepressant-like effects of Rac-NPA in animal models. Results indicated that administration of Rac-NPA resulted in increased locomotor activity and reduced immobility in forced swim tests, common indicators of antidepressant efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.